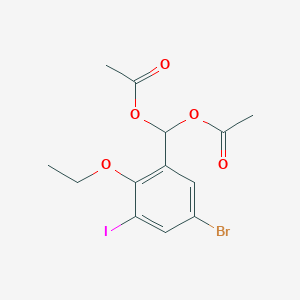![molecular formula C27H31BrN2 B10886014 N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine](/img/structure/B10886014.png)
N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine is a complex organic compound that features a benzyl group, a bromobenzyl group, a piperidyl group, and a phenethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. One common method involves the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The resulting bromobenzyl compound is then reacted with piperidine and phenethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl position, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-methoxytryptamines: These compounds share a benzyl group and have been studied for their interactions with serotonin receptors.
N-Benzyl-3-bromo-N-methylbenzenesulfonamide: This compound has a similar bromobenzyl group and is used in early discovery research.
Uniqueness
N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H31BrN2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-benzyl-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31BrN2/c28-26-13-7-12-25(20-26)21-29-17-15-27(16-18-29)30(22-24-10-5-2-6-11-24)19-14-23-8-3-1-4-9-23/h1-13,20,27H,14-19,21-22H2 |
InChI Key |
SYYBFSHNFWIMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10885948.png)

![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)

![N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10885971.png)

![2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B10885993.png)
![4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B10885997.png)
methanone](/img/structure/B10886003.png)
![3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886011.png)
